molecular formula C30H20N2 B3117232 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 222044-88-4

11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No.: B3117232
CAS No.: 222044-88-4
M. Wt: 408.5 g/mol
InChI Key: FLCOBMXLSOVHGE-UHFFFAOYSA-N
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Description

11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole is a synthetic compound belonging to the indolocarbazole family Indolocarbazoles are known for their complex structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves the Fischer-indole synthesis. This method uses 2-amino-cyclohexanone hydrochloride and substituted aryl-hydrazines hydrochloride as raw materials in the presence of acidic media . Another approach involves the reaction of 1,2-cyclohexanedione with phenylhydrazine hydrochloride . The reaction mixture is usually refluxed in acetic acid for 24 hours, followed by cooling and precipitation to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer-indole synthesis remains a cornerstone for its laboratory-scale preparation, suggesting potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with molecular targets such as protein kinase C. This interaction leads to the inhibition of kinase activity, which is crucial in various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole is unique due to its diphenyl substitution, which enhances its stability and biological activity compared to other indolocarbazole derivatives. This structural modification allows for more effective interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

11,12-diphenylindolo[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-19-20-26-24-16-8-10-18-28(24)32(30(26)29(25)31)22-13-5-2-6-14-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOBMXLSOVHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-Cyclohexadione (98%; 5.0 g, 1 eq.) is dissolved in acetic acid (100%; 30 ml). 1,1-Diphenylhydrazine hydrochloride (98%; 19.68 g, 2 eq.) is slowly added thereto. The suspension is stirred at room temperature overnight. Subsequently, the reaction is stirred at reflux for 54 h. After cooling to room temperature, the suspension is filtered with suction and washed with a little acetic acid. The residue is suspended in hot distilled water, filtered off with suction and washed to neutrality. The solid is dried under reduced pressure overnight. Subsequently, the solid is dissolved in toluene (300 ml) and Pd/C (10%; 2 g) is added; the mixture is stirred at reflux overnight. The solution was filtered through Celite (super standard) and washed with toluene and methylene chloride. The clear solution is concentrated and the residue is dried at 100° C. under reduced pressure. This gives 5.11 g of compound 4, 57.2% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
19.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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